4-nitrobenzyl 2-fluorobenzoate
Description
4-Nitrobenzyl 2-fluorobenzoate is an aromatic ester featuring a 4-nitrobenzyl group linked to a 2-fluorobenzoate moiety. The nitro group at the para position of the benzyl ring enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions, while the fluorine atom at the ortho position of the benzoate group may influence steric and electronic properties, impacting solubility and biological activity .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYEWZOGRAPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217730 | |
| Record name | Benzoic acid, 2-fluoro-, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-42-5 | |
| Record name | Benzoic acid, 2-fluoro-, (4-nitrophenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-fluoro-, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 2-fluorobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl 2-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzyl alcohol and 2-fluorobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-nitrobenzyl alcohol and 2-fluorobenzoic acid.
Reduction: 4-aminobenzyl 2-fluorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitrobenzyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can be hydrolyzed by esterases to release 4-nitrobenzyl alcohol and 2-fluorobenzoic acid. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Stability
The reactivity of 4-nitrobenzyl derivatives is strongly influenced by the leaving group and substituents. For instance:
- 4-Nitrobenzyl chloride and 4-nitrobenzyl bromide exhibit second-order rate constants of $8.1 \times 10^{-5} \, \text{M}^{-1} \text{s}^{-1}$ and $3.3 \times 10^{-3} \, \text{M}^{-1} \text{s}^{-1}$, respectively, highlighting the superior leaving group ability of bromide .
- In esters like 4-nitrobenzyl acetate , reactivity is modulated by the acetyl group, which stabilizes the intermediate during acetylation reactions (e.g., with $ \text{Ac}2\text{O} $ and $ \text{NaHCO}3 $) .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-nitrobenzyl 2-fluorobenzoate, and how do reaction conditions influence yield and purity?
- Methodology : Evaluate protocols using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] as acylating agents. For example, refluxing 2-fluorobenzoic acid with thionyl chloride in benzene (4 hours, 80°C) generates the corresponding acyl chloride, which can then react with 4-nitrobenzyl alcohol. Solvent choice (e.g., dichloromethane vs. benzene) and catalyst (e.g., N-methylacetamide) significantly affect reaction efficiency .
- Key Parameters : Monitor temperature (0–50°C), reaction time (1–12 hours), and purification steps (distillation, recrystallization) to optimize yield (>90%) and minimize byproducts.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR shifts with reference data for nitro and fluoro substituents (e.g., 4-fluoro-3-nitrobenzoic acid derivatives ).
- Melting Point Analysis : Validate purity against literature values (e.g., similar compounds like 4-nitrobenzyl bromide melt at ~291°C ).
- HPLC : Use reverse-phase chromatography with UV detection to quantify impurities (<5%).
Q. What storage conditions are recommended to preserve the stability of this compound?
- Guidelines : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or nitro-group degradation. Avoid prolonged exposure to moisture, as acyloxy esters are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?
- Case Study : Compare thionyl chloride in benzene (80°C, 4 hours) vs. oxalyl chloride in dichloromethane (50°C, 1 hour). Use kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation. Conflicting yields may arise from competing side reactions (e.g., Friedel-Crafts alkylation in aromatic solvents) or incomplete acyl chloride formation .
- Resolution : Optimize solvent polarity (e.g., switch to non-coordinating solvents like DCM) and employ catalysts like DMAP to enhance nucleophilicity.
Q. What mechanistic insights explain the reactivity of the nitro and fluoro groups during esterification?
- Theoretical Approach : Perform density functional theory (DFT) calculations to model electronic effects. The nitro group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, while the fluorine atom’s inductive effect stabilizes intermediates .
- Experimental Validation : Use isotopic labeling (O) or Hammett plots to correlate substituent effects with reaction rates.
Q. How can researchers address challenges in regioselective functionalization of this compound?
- Strategies :
- Protection/Deprotection : Temporarily block the nitro group using tert-butyloxycarbonyl (Boc) before fluorination.
- Directed Ortho-Metalation : Utilize fluorine as a directing group for selective C–H activation in cross-coupling reactions .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Tools :
- Molecular Dynamics (MD) Simulations : Predict solubility parameters in polar aprotic solvents (e.g., DMF, DMSO).
- COSMO-RS : Estimate partition coefficients (log P) for bioavailability studies .
Methodological Considerations
Q. How should researchers design experiments to analyze degradation products under varying pH conditions?
- Protocol :
Prepare buffered solutions (pH 1–13).
Incubate this compound at 37°C for 24–72 hours.
Analyze hydrolyzed products via LC-MS to identify nitrobenzoic acid and 2-fluorobenzyl alcohol derivatives .
Q. What statistical methods are appropriate for validating reproducibility in synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
